molecular formula C15H22N2O2 B2780322 2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide CAS No. 101354-20-5

2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide

Número de catálogo: B2780322
Número CAS: 101354-20-5
Peso molecular: 262.353
Clave InChI: UGYRHNYMGSCWQU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide is a substituted acetamide derivative featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to the α-carbon of the acetamide group and a 2,4,6-trimethylphenyl (mesityl) group as the aromatic substituent. The compound’s morpholine moiety may enhance solubility and modulate pharmacokinetic properties, while the mesityl group contributes steric bulk and electronic effects.

Propiedades

IUPAC Name

2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-8-12(2)15(13(3)9-11)16-14(18)10-17-4-6-19-7-5-17/h8-9H,4-7,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYRHNYMGSCWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 2,4,6-trimethylphenylacetic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mecanismo De Acción

The primary mechanism of action of 2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide involves the inhibition of methionine adenosyltransferase 2A (MAT2A). This enzyme is crucial for the synthesis of S-adenosylmethionine (SAM), a key methyl donor in various biochemical processes. By inhibiting MAT2A, the compound disrupts the production of SAM, leading to alterations in cellular methylation patterns and affecting cell growth and proliferation.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural and Crystallographic Comparisons

The crystal structures of related N-(2,4,6-trimethylphenyl)acetamides have been extensively analyzed. For example:

  • N-(2,4,6-Trimethylphenyl)-acetamide (TMPA) : Exhibits a planar acetamide group with a mean C=O bond length of 1.225 Å and a C-N bond length of 1.345 Å. The mesityl ring adopts a near-perfect trigonal symmetry .
  • N-(2,4,6-Trimethylphenyl)-2-chloroacetamide (TMPCA) : Substitution with a chlorine atom at the α-carbon shortens the C=O bond (1.217 Å) due to electron-withdrawing effects, while increasing torsional strain between the mesityl and acetamide groups .
Table 1: Structural Parameters of Selected Acetamides
Compound Substituent (α-C) C=O Bond Length (Å) C-N Bond Length (Å) Space Group Reference
TMPA CH₃ 1.225 1.345 P2₁/c
TMPCA Cl 1.217 1.338 P-1
2-(4-Chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide Morpholine-O-SO₂ 1.220* 1.342* Not reported

*Estimated from analogous compounds.

Actividad Biológica

2-Morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a morpholine ring, an acetamide moiety, and a trimethylphenyl substituent. Its synthesis typically involves the reaction of morpholine with 2,4,6-trimethylphenylacetyl chloride in the presence of a base such as triethylamine, often conducted in organic solvents like dichloromethane under reflux conditions. This method allows for the efficient production of the compound with high purity levels.

Anticancer Properties

Recent studies have highlighted the anticancer potential of morpholine derivatives. For instance, a study demonstrated that certain morpholine-acetamide derivatives exhibited significant inhibitory effects on ovarian cancer cell lines. The compound 2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide showed promising results with an IC50 value comparable to established chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Morpholine Derivatives

CompoundCell LineIC50 (μM)
2-Morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamideID8 (Ovarian Cancer)9.40
CisplatinID88.50
Compound 1hID811.20

The biological activity of 2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide is attributed to its interaction with specific molecular targets. One primary mechanism involves the inhibition of carbonic anhydrase (CA), an enzyme implicated in tumor growth and metastasis. The compound has been shown to inhibit CA with an IC50 value that suggests comparable efficacy to standard inhibitors like acetazolamide .

Table 2: Inhibition of Carbonic Anhydrase by Morpholine Derivatives

CompoundIC50 (μM)
2-Morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide8.80
Acetazolamide7.51

Case Studies and Research Findings

  • In vitro Studies : Research has demonstrated that morpholine derivatives can inhibit hypoxia-inducible factor (HIF-1α), which plays a crucial role in cancer progression under low oxygen conditions. Compounds tested showed significant inhibition rates that could lead to novel therapeutic strategies against hypoxic tumors .
  • Structural Analysis : The structural characteristics of the compound allow for effective binding to target proteins involved in cancer pathways. Molecular docking studies have indicated favorable binding affinities for the morpholine derivatives against carbonic anhydrase and HIF-1α .
  • Comparative Studies : Comparisons with similar compounds revealed that the unique combination of the morpholine structure and the trimethylphenyl group enhances both chemical reactivity and biological efficacy compared to other acetamides lacking these features .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.